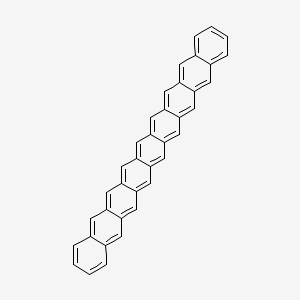
Nonacene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nonacene is an acene that consists of nine ortho-fused benzene rings in a rectilinear arrangement. It is an acene and a member of nonacenes.
Applications De Recherche Scientifique
On-Surface Synthesis and Electronic Properties
Nonacene has been synthesized through on-surface dehydrogenation, a process involving the transformation of a partially saturated precursor. This method allows for detailed analysis of this compound's electronic properties when physisorbed on Au(111). Scanning tunneling spectroscopy measurements, along with density functional theory calculations, have provided insights into the molecular orbitals of this compound (Zuzak et al., 2017).
Stability and Design for Organic Semiconductor Applications
The design and synthesis of stable this compound derivatives have been a significant breakthrough. The use of arylthio or alkylthio substituents on this compound’s terminal rings has been shown to convert an open-shell singlet diradical into a closed-shell system. This stability is crucial for the development of large acene derivatives, which are vital for thin-film organic semiconductor applications (Kaur et al., 2010).
Exploration of Ground and Excited States
Research has focused on investigating the nature of the ground and low-lying excited states of long acenes, including this compound. Studies using the Pariser-Parr-Pople model have shown that this compound exhibits a singlet ground state, contrary to previous predictions of a triplet state. This research has implications for understanding the singlet-triplet gap in acenes and their optical absorption characteristics (Chakraborty & Shukla, 2013).
Synthesis and Stability Studies
Recent research has culminated in the synthesis of both substituted and parent this compound. These studies have focused on overcoming the reactivity and stability issues associated with larger acenes (Bettinger & Tönshoff, 2015).
Photogeneration on Nanostructured Graphene
The photogeneration of this compound from precursors on nanostructured graphene has been explored. This research has significant implications for surface photochemistry, demonstrating how surface states can influence the photochemical behavior of complex molecular systems (Ayani et al., 2021).
Characterization of Open-Shell Singlet Character
The electronic ground states of stable this compound derivatives have been characterized as open-shell singlets with a polyradical nature. This finding contrasts with the initial assumption of a closed-shell singlet and highlights the stabilizing role of bulky protecting groups in long acenes (Gao et al., 2011).
Propriétés
Formule moléculaire |
C38H22 |
|---|---|
Poids moléculaire |
478.6 g/mol |
Nom IUPAC |
nonacyclo[20.16.0.03,20.05,18.07,16.09,14.024,37.026,35.028,33]octatriaconta-1(38),2,4,6,8,10,12,14,16,18,20,22,24,26,28,30,32,34,36-nonadecaene |
InChI |
InChI=1S/C38H22/c1-2-6-24-10-28-14-32-18-36-22-38-20-34-16-30-12-26-8-4-3-7-25(26)11-29(30)15-33(34)19-37(38)21-35(36)17-31(32)13-27(28)9-23(24)5-1/h1-22H |
Clé InChI |
UIFXPOUSHBMMEG-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C3C=C4C=C5C=C6C=C7C=C8C=C9C=CC=CC9=CC8=CC7=CC6=CC5=CC4=CC3=CC2=C1 |
SMILES canonique |
C1=CC=C2C=C3C=C4C=C5C=C6C=C7C=C8C=C9C=CC=CC9=CC8=CC7=CC6=CC5=CC4=CC3=CC2=C1 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![14-Hydroxy-3-isopropyl-6,14-dimethyl-15-oxa-bicyclo[8.4.2]hexadeca-2,6,10-trien-16-one](/img/structure/B1237256.png)
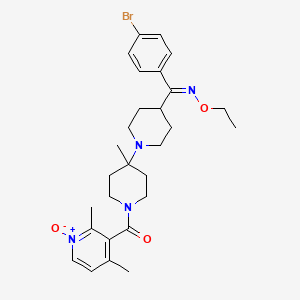

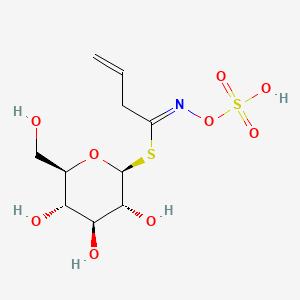
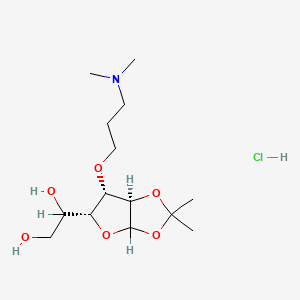
![(7E)-3-(cyclopropylmethyl)-7-[(E)-[3-(cyclopropylmethyl)-4a,9-dihydroxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene]hydrazinylidene]-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol](/img/structure/B1237263.png)

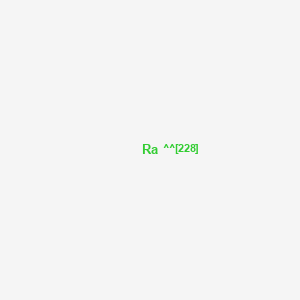
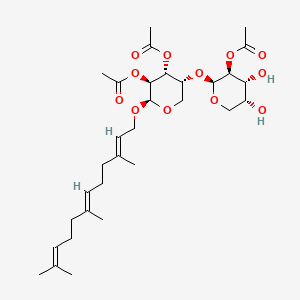
![1-[(2R,4S,5S)-4-amino-5-(hydroxymethyl)oxolan-2-yl]-5-[(E)-2-bromoethenyl]pyrimidine-2,4-dione](/img/structure/B1237273.png)
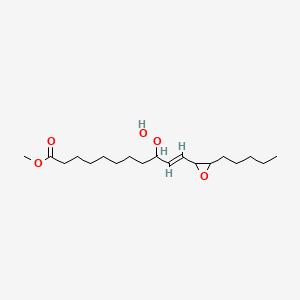
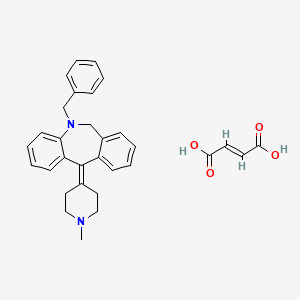
![(6R,7S)-7-[[(5R)-5-Amino-5-carboxypentanoyl]amino]-3-[[(Z)-3-(3,4-dihydroxyphenyl)-2-methoxyprop-2-enoyl]oxymethyl]-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1237279.png)
